2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one
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Overview
Description
2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one, also known as chromanone, is a chemical compound with the molecular formula C9H8O2 and a molecular weight of 148.1586 g/mol . This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of salicylaldehyde with acetone in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydro-2-hydroxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dihydrochrysin: A flavonoid with similar structural features and biological activities.
Pinocembrin: Another flavonoid known for its antioxidant and anti-inflammatory properties.
Quercetin: A well-known flavonoid with extensive biological activities, including antioxidant and anticancer effects.
Uniqueness
2,3-Dihydro-2-hydroxy-4H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance.
Properties
CAS No. |
57669-32-6 |
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Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H8O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-4,9,11H,5H2 |
InChI Key |
FWGMHNMRFXRFAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
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